2-Acetamido-5-bromo-3-nitrobenzotrifluoride
Overview
Description
2-Acetamido-5-bromo-3-nitrobenzotrifluoride is a chemical compound with the molecular formula C9H6BrF3N2O3 and a molecular weight of 327.0547 . This compound is characterized by the presence of acetamido, bromo, nitro, and trifluoromethyl groups attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 2-Acetamido-5-bromo-3-nitrobenzotrifluoride involves multiple steps, typically starting with the bromination of a suitable precursor followed by nitration and acetamidation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high purity and yield .
Industrial production methods may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The exact details of these methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
2-Acetamido-5-bromo-3-nitrobenzotrifluoride undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetamido group can undergo oxidation to form different functional groups.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Acetamido-5-bromo-3-nitrobenzotrifluoride is utilized in several scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays and as a probe to study enzyme activities.
Industry: The compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Acetamido-5-bromo-3-nitrobenzotrifluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form covalent or non-covalent bonds with these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
2-Acetamido-5-bromo-3-nitrobenzotrifluoride can be compared with other similar compounds, such as:
2-Acetamido-3-bromo-5-nitropyridine: Similar in structure but with a pyridine ring instead of a benzene ring.
2-Amino-5-bromo-3-nitrobenzotrifluoride: Lacks the acetamido group but has an amino group instead
These comparisons highlight the unique properties of this compound, such as its specific functional groups and their influence on its chemical reactivity and applications.
Properties
IUPAC Name |
N-[4-bromo-2-nitro-6-(trifluoromethyl)phenyl]acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3N2O3/c1-4(16)14-8-6(9(11,12)13)2-5(10)3-7(8)15(17)18/h2-3H,1H3,(H,14,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTWQPVLHGAKHG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1[N+](=O)[O-])Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.